molecular formula C18H18ClN3O3 B2556886 (2E)-4-({1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}formamido)-N-methylbut-2-enamide CAS No. 2097939-51-8

(2E)-4-({1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}formamido)-N-methylbut-2-enamide

Cat. No. B2556886
CAS RN: 2097939-51-8
M. Wt: 359.81
InChI Key: FFRLDELUGWDEPA-RUDMXATFSA-N
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Description

(2E)-4-({1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}formamido)-N-methylbut-2-enamide is a useful research compound. Its molecular formula is C18H18ClN3O3 and its molecular weight is 359.81. The purity is usually 95%.
BenchChem offers high-quality (2E)-4-({1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}formamido)-N-methylbut-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-4-({1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}formamido)-N-methylbut-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research has explored the hydrogen bonding and crystal structures of compounds closely related to the one , highlighting their potential in understanding molecular interactions and structural conformations in anticonvulsant enaminones. These studies provide insights into the conformational preferences and intermolecular interactions, which are crucial for designing compounds with targeted properties (Kubicki, Bassyouni, & Codding, 2000).

Synthetic Pathways and Chemical Reactions

The compound is also part of broader research focused on developing new synthetic pathways and understanding the chemical reactions of enaminones and related compounds. These include studies on the Vilsmeier formylation of tertiary and secondary enamides leading to pyridones and chloropyridines, providing a general method for synthesizing complex heterocyclic compounds (Hayes & Meth–Cohn, 1979).

Anticonvulsant Properties

Significant research has been dedicated to investigating the anticonvulsant properties of enaminones, with studies revealing that certain enaminone compounds exhibit potent anticonvulsant activity with minimal neurotoxicity. This suggests that derivatives of the compound could be potential candidates for developing new anticonvulsant drugs (Edafiogho et al., 1992).

Application in Polymer Science

There's also interest in the application of related compounds in polymer science, where they are used in the synthesis of aromatic polyamides and polyimides. These materials have promising properties, such as high solubility in polar solvents and thermal stability, making them suitable for advanced material applications (Yang & Lin, 1995).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-20-16(23)9-4-10-21-17(24)14-7-5-11-22(18(14)25)12-13-6-2-3-8-15(13)19/h2-9,11H,10,12H2,1H3,(H,20,23)(H,21,24)/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRLDELUGWDEPA-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-({1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}formamido)-N-methylbut-2-enamide

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